2,5-二氯-4,6-二氨基嘧啶; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

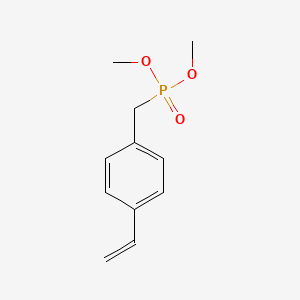

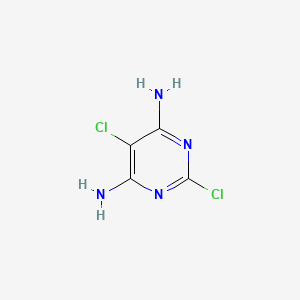

2,5-Dichloro-4,6-diamino-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic and hexenopyranosy nucleosides .

Synthesis Analysis

The synthesis of 2,5-Diamino-4,6-dichloropyrimidine involves several steps . The process starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt . This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine . The 4,6-dichloropyrimidine is then reacted with an aqueous solution of a carboxylic acid to produce the N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide .

Molecular Structure Analysis

The molecular formula of 2,5-Dichloro-4,6-diamino-pyrimidine is C4H4Cl2N4 . It has a molecular weight of 144.562 g/mol . The IUPAC name for this compound is 6-chloropyrimidine-2,4-diamine .

Physical And Chemical Properties Analysis

The melting point of 2,4-Diamino-6-chloropyrimidine, a related compound, is between 199°C to 202°C .

科学研究应用

Organic Synthesis

2,5-Dichloropyrimidine-4,6-diamine serves as a versatile precursor in organic synthesis. It is particularly valuable for constructing pyrimidine-based compounds, which are crucial in developing pharmaceuticals . The compound’s dichloro and diamino groups make it a suitable candidate for substitution reactions, including aromatic nucleophilic substitutions (SNAr), which are fundamental in building heterocyclic systems .

Pharmacology

In pharmacological research, this compound is used to synthesize various bioactive molecules. Its derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is a target for anti-cancer and anti-microbial drugs . Additionally, modifications at the 5-position of the pyrimidine ring have led to compounds with anti-HIV and anti-influenza activities .

Agrochemistry

The chemical’s role in agrochemistry is linked to its ability to form compounds that can inhibit nitric oxide production. This property is significant for developing substances that could potentially regulate immune responses in plants, providing a way to control plant diseases and pests .

Material Science

2,5-Dichloropyrimidine-4,6-diamine is utilized in material science for synthesizing novel compounds with potential applications in creating new materials. Its derivatives can be used to develop polymers and coatings with specific properties, such as increased resistance to environmental stress .

Medicinal Chemistry

In medicinal chemistry, the compound is a key intermediate for synthesizing various drugs. It has been used to create molecules with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . Its structural versatility allows for the development of new therapeutic agents.

Chemical Research

This compound is extensively used in chemical research to explore new synthetic pathways and reactions. It acts as a building block for creating complex molecules, which can lead to the discovery of new reactions and mechanisms in chemical synthesis .

作用机制

Target of Action

It is known that pyrimidine derivatives can interact with a broad range of biological targets, including enzymes, receptors, and nucleic acids .

Mode of Action

It’s known that halopyrimidines, a class of compounds that includes 2,5-dichloropyrimidine-4,6-diamine, can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . These reactions can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their structural similarity to natural pyrimidines, which play key roles in nucleic acid synthesis and metabolism .

Result of Action

It’s known that 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This suggests that 2,5-Dichloropyrimidine-4,6-diamine could potentially modulate immune responses.

属性

IUPAC Name |

2,5-dichloropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENWUQGHNGTUCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4,6-pyrimidinediamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

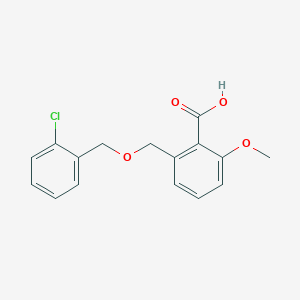

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

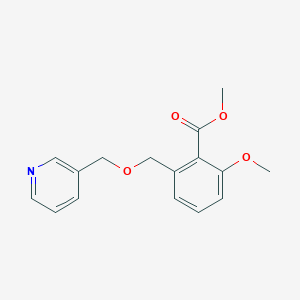

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

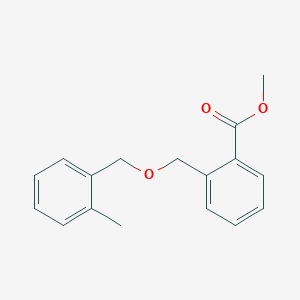

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)